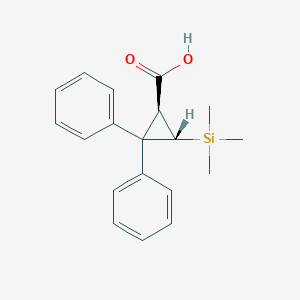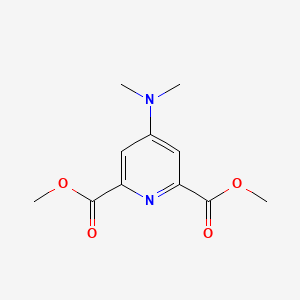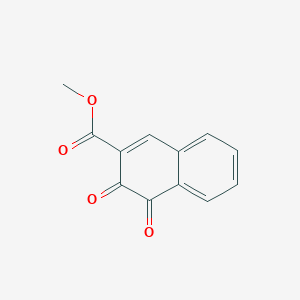
Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate is an organic compound belonging to the class of naphthoquinones These compounds are characterized by a benzene ring fused to a quinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate typically involves the reaction of 1,4-naphthoquinone with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Various oxidized naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate involves its interaction with various molecular targets. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities, where the compound can disrupt cellular processes by inducing oxidative damage.
Comparison with Similar Compounds
1,4-Naphthoquinone: Shares the quinone moiety but lacks the ester group.
Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate: A closely related compound with similar chemical properties.
Uniqueness: Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to other naphthoquinones. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89509-95-5 |
|---|---|
Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
methyl 3,4-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8O4/c1-16-12(15)9-6-7-4-2-3-5-8(7)10(13)11(9)14/h2-6H,1H3 |
InChI Key |
SHCIHWKSJVAFEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
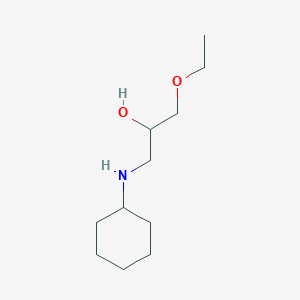
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
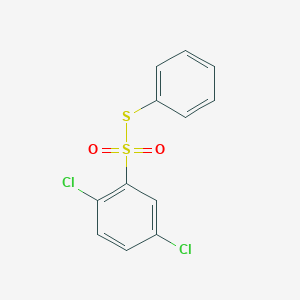
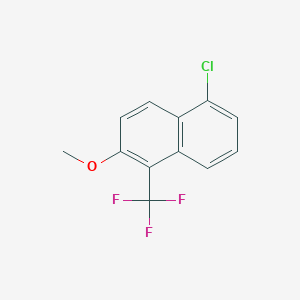
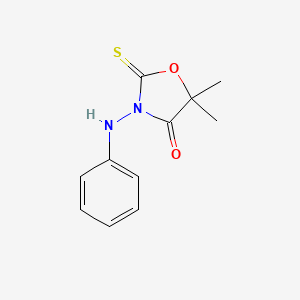
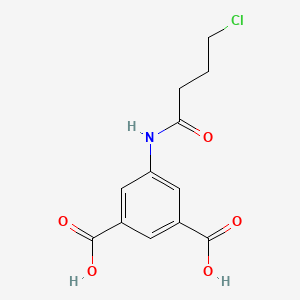
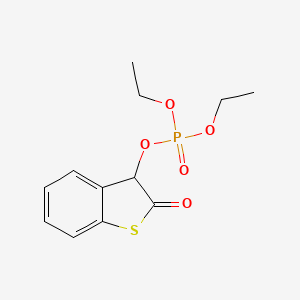
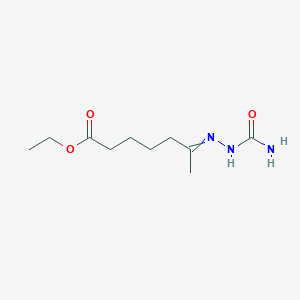
silane](/img/structure/B14378303.png)
